2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound integrates a 7-methoxy-4-methylcoumarin moiety linked via an acetamide group to a 5-methyl-1,3,4-thiadiazole ring. The coumarin unit is known for its photophysical and bioactive properties, while the 1,3,4-thiadiazole scaffold is recognized for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents .
Properties
Molecular Formula |
C16H15N3O4S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N3O4S/c1-8-11-5-4-10(22-3)6-13(11)23-15(21)12(8)7-14(20)17-16-19-18-9(2)24-16/h4-6H,7H2,1-3H3,(H,17,19,20) |
InChI Key |
AXYFQHGSQFDVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of coumarin and thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 7-methoxy-4-methylcoumarin with 5-methyl-1,3,4-thiadiazole in the presence of acetic anhydride. The resulting product is characterized by its unique structural features that contribute to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various derivatives of coumarin and thiadiazole. For instance, a study using the MCF-7 breast cancer cell line demonstrated that certain derivatives exhibited significant cytotoxic effects. The compound was tested alongside others, revealing moderate to strong anticancer activity at concentrations as low as 0.001–0.1 µM .
Table 1: Anticancer Activity Against MCF-7 Cell Line
| Compound ID | IC50 (µM) | Notes |
|---|---|---|
| D-1 | 0.007 | Strong activity |
| D-6 | 0.01 | Moderate activity |
| D-15 | 0.05 | Moderate activity |
| D-16 | 0.1 | Mild activity |
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various Gram-positive and Gram-negative bacteria as well as fungal strains. Electron-withdrawing groups such as chlorine and bromine at the para position significantly enhanced the antimicrobial potential against these pathogens .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Candida albicans | 0.75 µg/mL |
Antioxidant Potential
The antioxidant capacity was evaluated through various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging ability, suggesting its potential use in preventing oxidative stress-related diseases .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the coumarin and thiadiazole rings can enhance biological activity. For example:
- Electron-donating groups (e.g., -OCH₃) at the para position improve anticancer and antioxidant activities.
- Electron-withdrawing groups (e.g., -Cl or -Br) enhance antimicrobial properties against both bacterial and fungal strains .
Case Studies
A notable case study involved the evaluation of a series of novel derivatives based on this compound structure against resistant strains of Mycobacterium tuberculosis. The synthesized thiadiazole derivatives showed promising results with MIC values lower than those of standard drugs used in tuberculosis treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Coumarin-Thiadiazole Hybrids
Compounds combining coumarin and thiadiazole units are prevalent in drug discovery. For example:
- N-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl]amide derivatives (): Synthesized via solvent-free methods, these derivatives emphasize the role of coumarin’s methoxy group in enhancing reactivity. The target compound’s 7-methoxy-4-methylcoumarin moiety may similarly influence electronic properties and binding interactions .
- N-(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl)-6-methoxy-2-oxochromene-3-carboxamide (): This sulfonamide-linked coumarin-thiadiazole hybrid highlights the versatility of acetamide bridges in modulating solubility and bioactivity .
Thiadiazole-Acetamide Derivatives
Key analogs include:
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(8-methyl-2H-triazinoindol-3-yl)thio]acetamide (): Replacing the coumarin unit with a triazinoindole system demonstrates how heterocyclic variations affect pharmacological profiles. The target compound’s coumarin core may confer distinct photochemical properties .
- Anticonvulsant-active 1,3,4-thiadiazoles (): Derivatives like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluorobenzothiazol-2-yl)amino]acetamide show 100% effectiveness in seizure inhibition, underscoring the acetamide-thiadiazole motif’s therapeutic relevance .
Thiazolidinone-Acetamide Analogs
Compounds with thiazolidinone cores, such as:
- 2-{[5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Features a methoxybenzylidene substituent on the thiazolidinone ring, comparable to the target compound’s coumarin group. Such structural motifs enhance π-π stacking in molecular recognition .
- N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl}aminoacetamide (): Lower yields (53%) and moderate melting points (155–156°C) suggest sensitivity to steric and electronic effects from nitro groups .
Comparative Data Tables
Table 1: Physical Properties of Selected Thiadiazole-Acetamide Derivatives
Table 2: Coumarin-Containing Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
